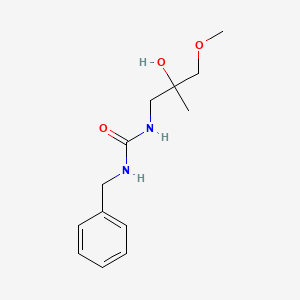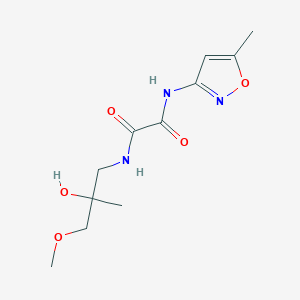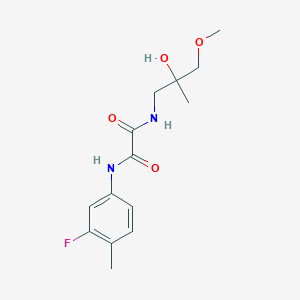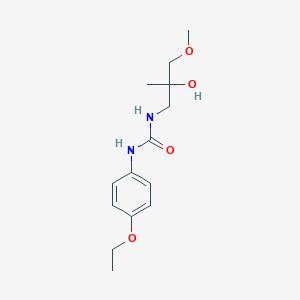
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a urea group (a carbonyl group flanked by two amine groups), and a 2-hydroxy-3-methoxy-2-methylpropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the benzyl and 2-hydroxy-3-methoxy-2-methylpropyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl group would provide aromatic character to the molecule, while the urea group could participate in hydrogen bonding. The 2-hydroxy-3-methoxy-2-methylpropyl group would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and urea groups could impact its solubility, melting point, boiling point, and other properties .科学的研究の応用
Transition Metal Complexes with N-Heterocyclic Carbene (NHC) Ligands
Recently, there has been considerable interest in transition metal complexes containing N-heterocyclic carbene (NHC) ligands with hydroxyalkyl sidearms. These complexes offer diverse applications, particularly in asymmetric catalysis . Notably, 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can serve as a precursor for such complexes. Let’s explore their potential applications:
Asymmetric Catalysis: Chiral NHC ligands play a crucial role in asymmetric catalysis. These complexes exhibit high selectivity and efficiency in various chemical transformations. Researchers have explored hydroxyalkyl-functionalized NHC/Ru(II) and NHC/Pd complexes for enantioselective reactions . Applications include asymmetric synthesis, cross-coupling reactions, and C-H activation.
Medicinal Chemistry and Biological Activity
Antimicrobial Properties: The hydroxyalkyl-substituted benzimidazolium moiety in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea suggests potential antimicrobial activity. Researchers have investigated similar compounds for their effects against bacteria and malaria parasites . Further studies could explore its antibacterial and antimalarial properties.
Peptide Bond Surrogates: The triazole ring in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can act as a hydrogen bond acceptor and donor simultaneously. Such 1,4-disubstituted 1,2,3-triazoles serve as peptide bond surrogates, offering chemical and biological stability . Applications may include drug design and protease inhibition.
Organic Synthesis and Benzylic Reactions
Benzylic Position Reactivity: The benzylic position in 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is chemically reactive. Benzylic halides typically undergo substitution reactions via SN1 or SN2 pathways. Understanding these reactions can guide organic synthesis strategies .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUNNRPEQGDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494462.png)

![3-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6494471.png)


![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)
![1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494551.png)

![1-(4-chlorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494560.png)
![1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494561.png)